An In-Depth Technical Guide to (6-Bromo-2-methoxypyridin-3-yl)methanamine: A Core Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide to (6-Bromo-2-methoxypyridin-3-yl)methanamine: A Core Building Block for Modern Medicinal Chemistry
This guide provides a detailed examination of (6-Bromo-2-methoxypyridin-3-yl)methanamine, a highly functionalized pyridine derivative poised as a critical building block for researchers in drug discovery and development. Due to the compound's specificity and relatively recent emergence in chemical catalogs, this document synthesizes available data with predictive analysis based on established chemical principles and the known properties of its close structural analogs. Our objective is to deliver a robust and practical resource that combines theoretical understanding with actionable insights for laboratory applications.
Introduction and Strategic Importance
(6-Bromo-2-methoxypyridin-3-yl)methanamine (CAS No. 1802489-58-2) enters the field of medicinal chemistry as a molecule of significant strategic value. Its structure is distinguished by three key functional groups arrayed on a pyridine scaffold: a primary aminomethyl group, a methoxy group, and a bromine atom. This specific arrangement offers orthogonal chemical reactivity, allowing for sequential and site-selective modifications—a highly desirable trait for constructing complex molecular architectures and exploring structure-activity relationships (SAR).
The pyridine core itself is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding and its bioisosteric relationship with phenyl rings.[1] The inclusion of a flexible aminomethyl linker at the 3-position is a common strategy for probing interactions with protein active sites, while the 2-methoxy and 6-bromo substituents provide crucial handles for modulating physicochemical properties and for advanced chemical coupling reactions, respectively. Specifically, pyridin-3-yl-methanamine substructures are recognized as valuable components in the design of compounds targeting the central nervous system.[2]
Caption: 2D Structure of (6-Bromo-2-methoxypyridin-3-yl)methanamine.
Physicochemical and Spectroscopic Properties
Comprehensive experimental data for (6-Bromo-2-methoxypyridin-3-yl)methanamine is not yet widely published. However, we can compile its core identifiers and present key physical properties of its closest structural analogs to provide a scientifically grounded estimation for handling and reaction planning.
| Property | (6-Bromo-2-methoxypyridin-3-yl)methanamine | (2-Bromo-6-methoxypyridin-3-yl)methanamine (Isomer)[3] | (6-Bromo-2-methoxypyridin-3-yl)methanol (Precursor)[4] | 6-Bromo-2-methoxypyridin-3-amine (Analogue)[5] |
| CAS Number | 1802489-58-2[6] | 1823904-05-7 | 1802489-60-6 | 89466-18-2 |
| Molecular Formula | C₇H₉BrN₂O | C₇H₉BrN₂O | C₇H₈BrNO₂ | C₆H₇BrN₂O |
| Molecular Weight | 217.06 g/mol | 217.06 g/mol | 218.05 g/mol | 203.04 g/mol |
| Appearance | Data not available | Data not available | Data not available | Light brown to brown solid |
| Melting Point | Data not available | Data not available | Data not available | 78-79 °C |
| Boiling Point | Data not available | Data not available | Data not available | 277.6 °C (Predicted) |
| Storage | Recommended: 2-8°C, inert atmosphere, dark[3] | 2-8°C, inert atmosphere, dark | Inert atmosphere, room temperature | 2-8°C, inert atmosphere, dark |
Note: Properties for the target compound are based on its formula, while predictive recommendations for storage are inferred from its analogs.
Synthesis and Purification
Causality of Experimental Design:
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Activation of the Alcohol: The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. Chlorination using thionyl chloride (SOCl₂) is an effective and common method for this transformation, producing a primary alkyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.
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Nucleophilic Substitution: The resulting (6-bromo-2-methoxypyridin-3-yl)methyl chloride is an excellent electrophile. It can undergo Sₙ2 displacement with a suitable nitrogen nucleophile. Using aqueous ammonia provides a direct route to the primary amine. A high concentration of ammonia is used to minimize the formation of secondary and tertiary amine byproducts by ensuring the alkyl halide is more likely to react with ammonia than with the product amine.
Proposed Experimental Protocol:
Step 1: Synthesis of 3-(chloromethyl)-6-bromo-2-methoxypyridine
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In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (6-Bromo-2-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
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Cool the solution to 0 °C using an ice bath.
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Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution over 15 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloride intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine
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Dissolve the crude 3-(chloromethyl)-6-bromo-2-methoxypyridine (1.0 eq) in a solvent such as tetrahydrofuran (THF) or ethanol in a pressure-rated vessel.
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Add a large excess of concentrated aqueous ammonia (20-30 eq).
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Seal the vessel tightly and heat to 50-70 °C for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the excess ammonia and solvent.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate.
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Purify the crude product by silica gel column chromatography using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine) to afford the pure (6-Bromo-2-methoxypyridin-3-yl)methanamine.
Caption: Proposed two-step synthesis of the target compound from its alcohol precursor.
Chemical Reactivity and Potential Transformations
The utility of (6-Bromo-2-methoxypyridin-3-yl)methanamine as a building block stems from its distinct reactive sites, which can be addressed with high selectivity.
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Primary Amine (-CH₂NH₂): This is the most nucleophilic site and will readily undergo a variety of classical amine reactions.
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Acylation/Sulfonylation: Reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides. This is a primary method for attaching the scaffold to other fragments or pharmacophores.
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Reductive Amination: Reacts with aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, enabling controlled alkylation.
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Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.
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Aryl Bromide (C-Br): The bromine atom at the 6-position is a key handle for transition metal-catalyzed cross-coupling reactions. Its position, para to the ring nitrogen, influences its reactivity.
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Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: Couples with amines to form C-N bonds, allowing for the introduction of a second, distinct amine functionality.
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Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, a valuable linker in drug design.
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Heck Coupling: Forms C-C bonds with alkenes.
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Pyridine Nitrogen: The endocyclic nitrogen is basic and can be protonated or act as a ligand for metal centers. Under forcing conditions, it can be quaternized with alkyl halides. Its basicity is modulated by the electron-donating methoxy group and the electron-withdrawing bromo group.
Caption: Key reaction pathways available for selective functionalization.
Applications in Drug Discovery
This building block is exceptionally well-suited for library synthesis and lead optimization campaigns. The orthogonal reactivity allows for a divergent synthetic approach: from the central core, chemists can explore modifications at the amine and bromide positions independently.
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Scaffold Decoration: The primary amine can be acylated with a library of carboxylic acids to explore one vector of chemical space. Subsequently, the bromide on each of these amides can be subjected to a library of boronic acids via Suzuki coupling to explore a second, independent vector. This parallel synthesis approach rapidly generates a large matrix of diverse analogs for screening.
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Kinase Inhibitor Synthesis: Many kinase inhibitors feature a substituted heterocyclic core that makes hydrogen bonds with the "hinge" region of the kinase. The 2-methoxypyridine motif, combined with an N-H from an amide formed at the aminomethyl group, could serve as an effective hinge-binding element. The 6-position (via the bromide) can then be used to project a vector into the solvent-exposed region to enhance potency and selectivity.
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GPCR and Ion Channel Modulators: The structural complexity and 3D shape enabled by this scaffold are valuable for designing ligands for G-protein coupled receptors (GPCRs) and ion channels. The ability to introduce both polar (amine derivatives) and lipophilic (via Suzuki coupling) groups allows for fine-tuning of properties required for membrane protein targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for (6-Bromo-2-methoxypyridin-3-yl)methanamine is not publicly available. Therefore, a conservative approach to handling is mandated, based on the hazard profiles of its immediate precursor and positional isomer.
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(6-Bromo-2-methoxypyridin-3-yl)methanol (Precursor): GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
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(2-Bromo-6-methoxypyridin-3-yl)methanamine (Isomer): GHS hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[3]
Consolidated Handling Recommendations: Based on this data, (6-Bromo-2-methoxypyridin-3-yl)methanamine should be treated as a hazardous substance.
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Toxicity: Assumed to be harmful if swallowed.
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Irritation: Assumed to cause skin, eye, and respiratory tract irritation.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3]
References
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My Skin Recipes. (n.d.). Di(pyridin-3-yl)methanamine. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. Retrieved January 27, 2026, from [Link]
- Elterman, M. H. (2018). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
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Xidian. (n.d.). (6-Bromo-2-methoxypyridin-3-yl)methanamine. Retrieved January 27, 2026, from [Link]
- Duan, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
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Chemsrc. (n.d.). (6-Bromopyridin-2-yl)methanamine. Retrieved January 27, 2026, from [Link]
- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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PubChem. (n.d.). Pyridin-3-ylmethanamine Hydrochloride. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Pyridin-3-yl(quinolin-6-yl)methanamine. Retrieved January 27, 2026, from [Link]
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Wikipedia. (n.d.). Parafluorofuranylfentanyl. Retrieved January 27, 2026, from [Link]
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